Zirconium ammonium lactate

Description

Significance in Contemporary Chemical Science

The significance of zirconium lactate (B86563) compounds in modern chemistry is underscored by their diverse applications, which stem from their unique chemical properties. A primary area of application is in polymer chemistry, where they serve as effective crosslinking agents. They are particularly prominent in the petroleum industry for preparing gels used in hydraulic fracturing fluids, enhancing the thermal stability of these fluids at elevated temperatures. wikipedia.orgresearchgate.netumicore.com The crosslinking performance can be tuned by altering the ligand structure, for instance, by incorporating triethanolamine (B1662121) or other chelating agents alongside lactate, which affects the rheological properties of polymer gels. researchgate.netdntb.gov.ua

In materials science, these compounds are utilized in the synthesis of ceramics and thin films, where they help enhance mechanical properties and thermal stability by facilitating the formation of stable zirconia phases at lower temperatures. Zirconium lactate complexes also act as adhesion promoters and rheology modifiers in water-borne paints, printing inks, and for paper applications. umicore.com

Furthermore, zirconium-based complexes, including lactates, are investigated for their catalytic activity. evitachem.com They show potential in promoting the ring-opening polymerization of lactide to form poly(lactic acid), a key biodegradable polymer. evitachem.comacs.org Research also extends to biomedical applications, where the biocompatibility of certain zirconium complexes makes them suitable for use in dental materials and as coatings for medical devices to promote tissue integration. evitachem.comontosight.ai

Zirconium ammonium (B1175870) lactate, a notable member of this family, is synthesized from zirconium salts like zirconyl chloride with lactic acid and ammonium hydroxide (B78521). evitachem.com It is particularly studied for its role in catalysis and materials science. evitachem.com

| Application Area | Specific Use of Zirconium Lactate Compound | Reference Finding |

|---|---|---|

| Polymer Chemistry | Crosslinking agent for hydraulic fracturing fluids | Enhances shear and thermal stability of polymer-based fracturing fluids. researchgate.netdntb.gov.ua |

| Materials Science | Precursor for high-performance ceramics | Facilitates the formation of stable zirconia phases at lower temperatures. |

| Coatings & Inks | Adhesion promoter and rheology modifier | Used in water-borne paints and printing inks. umicore.com |

| Catalysis | Catalyst for polylactic acid (PLA) synthesis | Can catalyze the polymerization of lactic acid. evitachem.comacs.org |

| Biomedical | Component in dental materials and coatings | Enhances mechanical properties and biocompatibility. ontosight.ai |

Historical Context of Zirconium-Lactate Complex Studies

The study and application of zirconium compounds have a history spanning more than half a century in commercial chemical production. nii.ac.jp Early in the development of zirconium chemistry, researchers explored various salts for diverse applications. One of the initial zirconium-lactate complexes to be developed was sodium zirconium lactate, which was considered for use in deodorant formulations. google.comgoogle.com While its intended application was in cosmetics, these early studies also brought attention to the biological interactions of zirconium salts, which spurred further scientific investigation into their properties. google.combrieflands.com

The development of stable aqueous solutions of zirconium chelates, including zirconium ammonium lactate, has been a subject of study for several decades, as evidenced by patents detailing specific preparation methods. These processes were aimed at creating stable solutions for various industrial uses. For example, patents from the 1990s describe processes for producing stable, neutral solutions of ammonium zirconium lactate by reacting zirconium sources with ammonium lactate. google.comgoogle.com These historical developments laid the groundwork for the contemporary understanding and application of these versatile compounds. The synthesis methods often involve the careful control of pH and reactant ratios to produce stable products suitable for industrial applications. google.comgoogle.com

| Synthesis Method for this compound | Description | Source |

|---|---|---|

| Direct Reaction Method | Ammonium hydroxide is mixed with lactic acid to form ammonium lactate, which is then reacted with a zirconium salt (e.g., zirconyl chloride). evitachem.com | evitachem.com |

| Process via Zirconium Hydroxynitrate | An ammonium lactate solution is prepared and added to a zirconium hydroxynitrate solution to obtain a clear, stable solution of ammonium zirconium lactate. google.com | google.com |

| Process via Zirconium Chloride Hydroxide | An ammonium lactate solution is added to a zirconium chloride hydroxide solution, resulting in a stable intermediate of ammonium zirconium lactate. google.com | google.com |

Structure

3D Structure of Parent

Properties

CAS No. |

37999-72-7 |

|---|---|

Molecular Formula |

C15H29NO15Zr |

Molecular Weight |

554.61 g/mol |

IUPAC Name |

azanium;2-hydroxypropanoate;zirconium(4+) |

InChI |

InChI=1S/5C3H6O3.H3N.Zr/c5*1-2(4)3(5)6;;/h5*2,4H,1H3,(H,5,6);1H3;/q;;;;;;+4/p-4 |

InChI Key |

YUBJXJZRBPKKFE-UHFFFAOYSA-J |

Canonical SMILES |

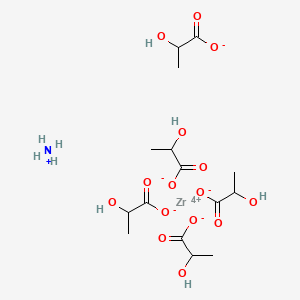

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[NH4+].[Zr+4] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Zirconium Lactate Complexes

Aqueous Phase Synthesis of Zirconium Lactate (B86563) Solutions

The predominant method for producing zirconium lactate solutions, including zirconium ammonium (B1175870) lactate, involves reactions in an aqueous medium. This approach allows for excellent control over stoichiometry and reaction conditions, yielding stable solutions of the desired complex.

Influence of Reaction Parameters on Complex Formation

The formation of zirconium lactate complexes in aqueous solutions is highly sensitive to several reaction parameters, which dictate the structure and stability of the resulting products. Key parameters include the molar ratio of lactate to zirconium, the pH of the solution, and the nature of the zirconium precursor.

Research has shown that the average number of lactate ligands coordinated to a zirconium ion is approximately two and remains relatively constant in a pH range of 4 to 9. researchgate.net The lability of these complexes, however, increases as the pH decreases. researchgate.net The molar ratio of the alpha-hydroxy carboxylic acid, such as lactic acid, to zirconium can be varied over a wide range, typically from 0.5:1 to 20.0:1, to obtain stable solutions. google.com

The synthesis process often involves the initial preparation of an ammonium lactate solution by reacting lactic acid with ammonium hydroxide (B78521). google.com This exothermic neutralization reaction requires careful control to prevent boil-over. google.com Subsequently, this ammonium lactate solution is added to a solution of a zirconium salt, such as zirconium hydroxychloride or zirconium hydroxynitrate. google.com The final pH of the solution can be adjusted by the addition of a base, like ammonium hydroxide, to achieve a desired stability range, often between pH 3.0 and 10.0. google.com

For instance, a stable solution of ammonium zirconium lactate can be obtained by adding a prepared ammonium lactate solution to a zirconium hydroxychloride solution to achieve an initial pH of 4.3. The pH is then raised to 9.0 with further addition of ammonium hydroxide, resulting in a product with a lactate to zirconium molar ratio of 2.0:1. google.com In another example, reacting ammonium lactate with zirconium hydroxynitrate solution yields a clear and stable ammonium zirconium lactate solution with a pH of 5.3 and a lactate to zirconium molar ratio of 5.0:1. google.com

The following interactive data table summarizes the effect of varying molar ratios and pH on the formation of stable zirconium lactate solutions based on patent literature.

| Zirconium Precursor | Base | Lactate to Zirconium Molar Ratio | Final pH | Resulting Solution |

| Zirconium Hydroxychloride | Ammonium Hydroxide | 2.0:1 | 9.0 | Stable Ammonium Zirconium Lactate |

| Zirconium Hydroxynitrate | Ammonium Hydroxide | 5.0:1 | 5.3 | Stable Ammonium Zirconium Lactate |

| Zirconium Acetate (B1210297) | Sodium Hydroxide | 2.5:1 | 6.2 | Stable Sodium Zirconium Lactate |

| Zirconium Hydroxynitrate | Sodium Hydroxide | 5.0:1 | 10.4 | Stable Sodium Zirconium Lactate |

This table is generated based on data from patents describing the synthesis of zirconium lactate solutions.

Controlled Hydrolysis Approaches in Zirconium Hydroxide Nanoparticle Formation

In the synthesis of zirconium-based nanoparticles, controlled hydrolysis of zirconium precursors is a critical step. Lactate ligands play a significant role in moderating this hydrolysis process, thereby influencing the size and stability of the resulting nanoparticles. The presence of ligands like lactate can prevent the uncontrolled precipitation of zirconium oxides and limit the growth of nanoparticles to a desired size. researchgate.net

Lactate ions achieve this control by coordinating to the zirconium center, forming a protective layer around the nascent nanoparticle. This coordination sphere hinders the further aggregation and growth of the particles. The mechanism involves the bidentate coordination of the lactate ligand to the zirconium ion through both the carboxylate and the α-hydroxyl groups. researchgate.net This chelation effect stabilizes the zirconium species in solution and controls the rate of hydrolysis and condensation reactions that lead to the formation of zirconium hydroxide and ultimately zirconium oxide nanoparticles. The size of the resulting complex molecules in solution is dependent on the extent of zirconium hydrolysis, with larger complexes consisting of lactic acid coordinated to polynuclear zirconium hydroxy ions. researchgate.net

Solid-State Preparation of Crystalline Zirconium Lactate Compounds

While aqueous synthesis is common for producing zirconium lactate solutions, solid crystalline forms of these complexes can also be prepared. These solid materials are often obtained by precipitation from a concentrated aqueous solution. The method of preparation of the initial zirconium lactate solution can significantly impact the nature of the resulting crystalline compound. researchgate.net

Two distinct types of crystalline zirconium lactate compounds have been synthesized, both containing four lactate ligands per zirconium ion. researchgate.net Spectroscopic analysis using FT-IR and 13C magic angle spinning (MAS) NMR, along with elemental analysis, thermal gravitational analysis, and X-ray diffraction, has revealed differences in the coordination of the lactic acid to the zirconium in these two forms. researchgate.net In one of the crystalline compounds, there is evidence of at least two distinct lactate environments, suggesting a more complex coordination sphere. researchgate.net

Although less common for this specific compound, general solid-state synthesis techniques like mechanochemistry, particularly ball milling, offer a solvent-free alternative for the preparation of inorganic and coordination compounds. semanticscholar.orgacs.orgnih.gov This method involves the direct grinding of solid reactants, where mechanical force induces chemical reactions. semanticscholar.org While specific examples of the direct solid-state synthesis of zirconium lactate from solid precursors like zirconium oxide and lactic acid via ball milling are not extensively documented in the reviewed literature, this technique presents a potential green chemistry route for its preparation.

In Situ Formation of Zirconium(III) Hydroxycarboxylic Acid Salts from Zirconium Ammonium Carbonate

An alternative and advantageous route for the preparation of zirconium lactate complexes is the in-situ formation from zirconium ammonium carbonate. This precursor is relatively inexpensive and readily available. The in-situ reaction involves adding zirconium ammonium carbonate and an excess of a hydroxycarboxylic acid, such as lactic acid, directly into the reaction mixture.

It has been found that zirconium (IV) salts of alpha- or beta-hydroxycarboxylic acids can be advantageously formed in situ by reacting zirconium ammonium carbonate with more than two molar equivalents of the desired hydroxycarboxylic acid. This method is particularly useful in formulations where the direct addition of pre-formed zirconium lactate might be problematic. For instance, in certain copolymer emulsions, the direct addition of zirconium ammonium carbonate without the presence of the hydroxycarboxylic acid can lead to immediate crosslinking and precipitation. However, when added together, a stable zirconium lactate complex is formed in situ, which can then act as a controlled crosslinking agent upon heating.

Precursor Chemistry and Reactivity in Zirconium Lactate Synthesis

The choice of the zirconium precursor is a critical factor that influences the synthesis and properties of the resulting zirconium lactate complex. Various zirconium salts can be employed in the aqueous phase synthesis, with their reactivity being a key consideration.

Commonly used precursors include zirconium oxychloride (ZrOCl₂), zirconium hydroxynitrate (ZrO(NO₃)₂·xH₂O), and zirconium acetate (Zr(CH₃COO)₄). The reactivity of these precursors can differ based on the nature of the anion and the degree of pre-hydrolysis of the zirconium species in solution. For example, zirconium oxychloride in solution exists as a tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which can influence its crosslinking behavior with polymers. In a study comparing the interaction of zirconium oxychloride and zirconium oxalate (B1200264) with collagen, it was found that the tetrameric species of zirconium oxychloride led to better crosslinking and thermal stability compared to the largely monomeric species of zirconium oxalate in solution. nih.gov

The synthesis of zirconium lactate solutions has been successfully demonstrated using various precursors. For instance, stable solutions of sodium zirconium lactate have been prepared using zirconium acetate and zirconium hydroxynitrate. google.com Similarly, ammonium zirconium lactate has been synthesized from zirconium hydroxychloride and zirconium hydroxynitrate. google.comgoogle.com The general formula for zirconium lactate is often represented as Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ where 1 < n < 3, indicating the formation of complex hydroxylated species. wikipedia.org

Structural Chemistry and Coordination Environment of Zirconium Lactate Complexes

Ligand Coordination Modes and Geometries

The interaction between the lactate (B86563) ligand and the zirconium center is fundamental to the structure of these complexes. Spectroscopic and analytical studies have elucidated the primary modes of coordination and the resulting geometries around the zirconium ion.

Research indicates that the lactate ligand coordinates to the zirconium ion in a bidentate fashion. researchgate.net This coordination occurs through the oxygen atoms of both the carboxylate and the α-hydroxyl groups of the lactic acid molecule, forming a stable five-membered chelate ring. researchgate.net Spectroscopic data from Fourier transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy confirm this binding mode. researchgate.net The average number of lactate ligands coordinated to each zirconium ion in solution is approximately two, and this ratio remains relatively constant over a pH range of 4 to 9. researchgate.net However, the lability of these lactate complexes increases as the pH decreases. researchgate.net In the solid state, crystalline compounds have been synthesized where four lactate ligands are coordinated to a single zirconium ion, sometimes with different coordination environments for the lactate molecules. researchgate.net

X-ray Absorption Near Edge Structure (XANES) studies have been instrumental in determining the coordination geometry of the zirconium centers. These studies reveal that the zirconium ion consistently adopts a dodecahedral coordination geometry in both zirconium lactate aqueous solutions and in polyacrylate gels crosslinked with zirconium lactate. researchgate.netnih.gov This eight-coordinate geometry is a common feature for the relatively large Zr(IV) ion. In this arrangement, the zirconium center is surrounded by eight oxygen atoms, which can originate from the bidentate lactate ligands, water molecules, or hydroxyl groups. acs.orgnih.gov

Speciation and Oligomerization in Solution

The speciation of zirconium lactate in aqueous solutions is a complex equilibrium that is highly sensitive to environmental conditions, particularly pH and the concentration of the zirconium species. researchgate.netresearchgate.net Zirconium(IV) is prone to hydrolysis and polymerization in aqueous environments. researchgate.net

The pH of the solution plays a critical role in the hydrolysis of the zirconium ion, which in turn affects the size and nature of the lactate complexes. researchgate.net As the pH changes, the degree of hydrolysis of the zirconium center is altered, leading to the formation of various hydroxylated zirconium species. researchgate.net The lability of the lactate ligand is also pH-dependent, increasing at lower pH values. researchgate.net

Concentration also significantly influences the equilibrium between different zirconium lactate species. researchgate.netnih.gov Studies using Extended X-ray Absorption Fine Structure (EXAFS) have shown a clear trend of increasing oligomerization as the zirconium concentration decreases. researchgate.netnih.gov This seemingly counterintuitive finding suggests that at lower concentrations, the formation of more complex, larger polymeric structures is favored. researchgate.net

In solution, zirconium lactate complexes exist as a mixture of various oligomeric forms. researchgate.netresearchgate.net NMR data have revealed the presence of both small and large complex molecules. researchgate.net The smaller complexes are thought to be hydroxylated zirconium species with fewer zirconium ions, which tumble rapidly in solution. researchgate.net The larger complexes consist of lactate coordinated to polynuclear zirconium hydroxy ions. researchgate.net

More specifically, EXAFS results indicate that as the zirconium concentration decreases from approximately 51,840 ppm down to 36 ppm, the zirconium species grow from a dimeric form, Zr₂(La)₆, to a tetrameric form, and subsequently to larger polymers formed by the association of these tetramers. researchgate.netnih.gov In polymer gels, the speciation is also pH-dependent; at a pH of 6, dimeric zirconium species appear to be predominant, while at a pH of 7, tetramers are the main species found. researchgate.netnih.gov

The table below summarizes the effect of concentration on the speciation of zirconium lactate in aqueous solutions as determined by EXAFS studies. researchgate.netnih.gov

| Zirconium Concentration | Predominant Species |

| High (e.g., 51,840 ppm) | Dimer (Zr₂(La)₆) |

| Intermediate | Tetramer (Zr₄(La)ₓ) |

| Low (e.g., 36 ppm) | Larger polymers (from tetramer association) |

Polymeric and Supramolecular Architectures of Zirconium Lactate

The tendency of zirconium(IV) to hydrolyze and polymerize, combined with the bridging capabilities of the lactate ligand, leads to the formation of complex polymeric structures and supramolecular assemblies. wikipedia.orgwikipedia.org Zirconium carboxylates, in general, are known to adopt highly complex, heterogeneous structures with an approximate formula of Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ, where 'n' is between 1 and 3. wikipedia.orgwikipedia.org These structures can be envisioned as polymeric chains or networks built from zirconium centers bridged by hydroxyl groups and lactate ligands. researchgate.net The formation of these extended architectures is responsible for the gel-forming properties of zirconium lactate solutions when used as cross-linking agents. researchgate.net

Ligand Exchange Dynamics and Stoichiometry in Zirconium Systems

The stoichiometry of zirconium lactate complexes is not fixed and can vary significantly depending on the preparation method and solution conditions. researchgate.net This variability gives rise to a range of complex species, from simple monomers to larger oligomers.

Stoichiometric Variability

Research has identified several stoichiometric ratios for lactate to zirconium. In aqueous solutions, the average number of lactate ligands per zirconium ion is often found to be approximately two, a ratio that remains relatively constant over a pH range of 4 to 9. researchgate.net However, different synthetic approaches can yield distinct solid-state compounds. For instance, crystalline compounds with four lactate ligands per zirconium ion have been synthesized, sometimes showing evidence of multiple distinct lactate coordination environments within the same crystal structure. researchgate.net

Further studies and patented processes demonstrate the preparation of stable aqueous solutions of ammonium (B1175870) zirconium lactate with specific lactate-to-zirconium molar ratios, including 2.0-to-1.0 and 5.0-to-1.0. google.com The general formula for zirconium carboxylates, Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ where 1 < n < 3, also reflects this stoichiometric flexibility. wikipedia.orgdbpedia.orgwikipedia.org

The complexity extends to the formation of oligomeric species. Extended X-ray Absorption Fine Structure (EXAFS) results indicate that as the concentration of zirconium lactate in a solution decreases, the species can grow from a dimer (Zr₂(La)₆) to a tetramer (Zr₄(La)ₓ) and subsequently to larger polymers formed from the association of these tetramers. researchgate.netnih.gov

| Species Type | Lactate:Zr Ratio | Conditions/Observations | Reference |

|---|---|---|---|

| Aqueous Complex | ~2:1 | Average in solution at pH 4-9 | researchgate.net |

| Crystalline Solid | 4:1 | Isolated from solution | researchgate.net |

| Aqueous Ammonium Zirconium Lactate | 2:1 | Stable solution preparation | google.com |

| Aqueous Ammonium Zirconium Lactate | 5:1 | Stable solution preparation | google.com |

| Dimer | 3:1 (in Zr₂(La)₆) | Observed in concentrated solutions via EXAFS | researchgate.netnih.gov |

| Tetramer/Polymer | Variable | Forms upon dilution from tetramer associations | researchgate.netnih.gov |

Ligand Exchange Dynamics

The bonds between the lactate ligands and the zirconium center are labile, meaning they can break and reform, leading to a dynamic exchange of ligands. This ligand exchange is a fundamental aspect of the reactivity of these complexes. The lability of the zirconium lactate complexes is pH-dependent, increasing as the pH is decreased. researchgate.net

Ligand substitution reactions in metal complexes can occur through a spectrum of mechanisms, ranging from dissociative (where the outgoing ligand leaves first) to associative (where the incoming ligand binds first). youtube.comlibretexts.org While specific mechanistic studies on zirconium ammonium lactate are not extensively detailed in the cited literature, the principles of ligand exchange at metal centers are well-established. youtube.comlibretexts.orgcrunchchemistry.co.uk The dynamic nature of the system is evident from NMR studies, which show the presence of multiple species in equilibrium. researchgate.net The broadening of NMR signals for larger complexes suggests that exchange processes are occurring on a timescale that is intermediate relative to the NMR measurement window. researchgate.net

Molecular dynamics simulations on other zirconium chelate systems have provided insight into the dynamic nature of the coordination sphere, showing that the number of coordinating atoms from a ligand can fluctuate over time due to thermal effects and interactions with the solvent. nih.govacs.org This highlights that the coordination environment is not static but involves a continuous process of ligand association and dissociation, which is the essence of ligand exchange dynamics.

Reaction Mechanisms and Kinetics of Zirconium Lactate Mediated Processes

Complex Formation and Ligand Exchange Kinetics

The formation of zirconium complexes in aqueous solutions is a multifaceted process influenced by factors such as pH, concentration, and the nature of the ligands present. In lactate (B86563) solutions, zirconium speciation is highly dependent on the zirconium concentration. At high concentrations, dimeric species like Zr₂(La)₆ are predominant. As the concentration decreases, these dimers can associate to form tetramers (Zr₄(La)ₓ) and subsequently larger polymeric structures. This dynamic equilibrium between different zirconium species is a critical factor in understanding the kinetics of complex formation. The geometry of the zirconium center in these lactate complexes is consistently dodecahedral. nih.govresearchgate.net

The kinetics of these processes can be studied using various techniques, including spectroscopic methods to monitor the appearance of products and disappearance of reactants. The rate laws derived from such studies can help elucidate whether the mechanism is associative, where the incoming ligand binds to the metal center before the outgoing ligand departs, or dissociative, where the outgoing ligand leaves first, creating a coordinatively unsaturated intermediate. ualberta.ca

Mechanisms of Polymer Crosslinking by Zirconium Lactate

Zirconium lactate is an effective crosslinking agent for various polymers, particularly those containing hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups. chempoint.comchempoint.com The crosslinking mechanism involves the reaction of the zirconium complex with these functional groups on the polymer chains, leading to the formation of a three-dimensional network. This network structure imparts enhanced mechanical strength, thermal stability, and chemical resistance to the polymer. chempoint.com

The process begins with the zirconium ions, which can act as catalysts, inducing the formation of polynuclear hydroxyl-bridged complex ions. mdpi.com These complex ions then serve as junction points, linking multiple polymer chains together. The result is a significant increase in the viscosity of the solution, eventually leading to the formation of a gel. mdpi.com

The kinetics of polymer gelation are directly influenced by the speciation of zirconium in the crosslinking solution. The nature of the zirconium species present, whether they are monomers, dimers, tetramers, or larger polymers, dictates the rate and extent of the crosslinking reaction. nih.govresearchgate.net

In polyacrylate gels, for example, the zirconium species have been observed to be dimeric at a pH of 6, while tetramers are found when gelation occurs at a pH of 7. nih.govresearchgate.netiucr.org This difference in speciation at different pH values highlights the sensitivity of the gelation process to the reaction conditions. The control of gelation kinetics is a critical objective for various applications, and understanding the interplay between pH, zirconium concentration, and speciation is key to achieving this control. nih.govresearchgate.net

| Condition | Predominant Zirconium Species | Reference |

| High Zr Concentration (Solution) | Dimer (Zr₂(La)₆) | nih.govresearchgate.net |

| Low Zr Concentration (Solution) | Tetramer (Zr₄(La)ₓ) and larger polymers | nih.govresearchgate.net |

| Polymer Gel (pH 6) | Dimer | nih.govresearchgate.netiucr.org |

| Polymer Gel (pH 7) | Tetramer | nih.govresearchgate.netiucr.org |

Studies have shown that zirconium crosslinkers with different ligands, even at the same zirconium concentration, can exhibit significantly different performances. For example, a zirconium crosslinker with both lactate and propylene (B89431) glycol as ligands has been shown to provide excellent shear and thermal stability with carboxymethylhydroxypropylguar (CMHPG)-based fracturing fluids. researchgate.netonepetro.orgonepetro.org However, the same crosslinker performed poorly with a polyacrylamide-based fluid. In contrast, a zirconium triethanolamine (B1662121) and lactate crosslinker demonstrated significant improvements with the polyacrylamide system. researchgate.netonepetro.org This highlights the importance of matching the crosslinker chemistry to the specific polymer being used. The order in which ligands are introduced during the synthesis of the crosslinker can also influence its chemical structure and, consequently, its performance. onepetro.orgresearchgate.net

Catalytic Reaction Pathways of Zirconium-Based Systems

Zirconium-based systems are versatile catalysts for a variety of chemical transformations, including polymerization reactions. alfachemic.com Their catalytic activity stems from the ability of the zirconium center to coordinate with and activate substrate molecules. The specific reaction pathway followed often depends on the nature of the catalyst, the cocatalyst or activator used, and the reaction conditions.

A common pathway in the polymerization of olefins and other monomers catalyzed by zirconium complexes is the coordination-insertion mechanism. nih.govacs.org This mechanism involves the following key steps:

Coordination: The monomer molecule coordinates to a vacant site on the cationic zirconium active center.

Insertion: The coordinated monomer then inserts into the existing bond between the zirconium center and the growing polymer chain.

Chain Propagation: This process repeats, leading to the growth of the polymer chain.

This mechanism is characteristic of many Ziegler-Natta and metallocene-based catalysts. wikipedia.org The nature of the ligands surrounding the zirconium center can significantly influence the catalytic activity and the properties of the resulting polymer. For instance, in some systems, the formation of hydride-bridged intermediates can be a pathway for catalyst activation or, in other cases, deactivation. mdpi.com

An alternative to the coordination-insertion mechanism is the activated monomer pathway. In this mechanism, the zirconium complex acts as a Lewis acid to activate the monomer, making it more susceptible to nucleophilic attack by the growing polymer chain. nih.govacs.org This pathway has been reported for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA). nih.govacs.org

Theoretical studies, such as those using density functional theory (DFT), can be employed to investigate the feasibility of different mechanistic pathways. For example, in one study of lactide polymerization, the coordination-insertion mechanism was calculated to be thermodynamically inaccessible, suggesting that an activated monomer pathway was more likely. nih.govacs.org The choice between these two pathways is often dictated by the specific catalyst structure and the reaction conditions.

Computational Validation of Proposed Catalytic Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for validating and elucidating the mechanisms of catalytic processes involving zirconium-lactate and related complexes. acs.orgnih.gov These theoretical studies provide insights into transition states, reaction energy profiles, and the electronic effects of ligands, which are often difficult to determine through experimental means alone. nih.gov

In the context of zirconium-catalyzed ring-opening polymerization (ROP) of lactide to form poly(lactic acid), DFT has been successfully applied to validate proposed mechanisms. acs.orgnih.gov For complex catalytic systems involving up to 159 atoms in an initiation step, researchers have employed layered basis set protocols. acs.org A common approach involves using the Stuttgart/Dresden effective core potential (SDD ECP) and its associated basis set for the zirconium center, which provides a balance between computational cost and accuracy. nih.gov Such calculations have been used to identify the rate-determining step of the polymerization, which, in some systems, involves the partial transfer of a hydrogen atom from an alcohol or growing polymer chain to a ligand group dissociated from the zirconium center. acs.org The validity of these computational findings is often reinforced by experimental data, such as kinetic isotope studies and the experimental determination of the Gibbs free energy of activation (ΔG⧧). acs.orgnih.gov

DFT has also been used to investigate other reactions, such as the dehydration of lactic acid on zirconia (ZrO₂) surfaces, which provides analogous insights into zirconium-lactate interactions. researchgate.netresearchgate.net These studies model reaction pathways and calculate the associated activation energies (Ea). For instance, two potential mechanisms for lactic acid dehydration have been computationally explored: one involving carbocation formation via direct C-OH bond breaking and another involving carbanion formation initiated by a lattice oxygen atom abstracting a hydrogen from the methyl group. researchgate.net The computational results can predict which pathway is more energetically favorable. researchgate.net

Table 1: Calculated Activation Energies for Proposed Lactic Acid Dehydration Mechanisms on Zirconia Surfaces

| Proposed Mechanism | Intermediate | Calculated Activation Energy (Ea) Range | Favored Pathway |

|---|---|---|---|

| Direct C-OH Cleavage | Carbocation | 2.54 - 3.10 eV | No |

Data sourced from DFT calculations on monoclinic zirconia surfaces. researchgate.net

Hydrolysis and Condensation Reactions of Zirconium Centers in Lactate Environments

The aqueous chemistry of zirconium is dominated by its high propensity for hydrolysis and subsequent condensation reactions, leading to the formation of polynuclear species. researchgate.net In lactate environments, these processes are complex and highly sensitive to conditions such as pH, temperature, and zirconium concentration. researchgate.netresearchgate.net The general chemical formula for zirconium lactate complexes, often approximated as Zr(OH)₄₋ₙ(O₂CCHOHCH₃)ₙ(H₂O)ₓ where 1 < n < 3, inherently reflects the role of hydrolysis through the presence of hydroxide (B78521) (OH) ligands. wikipedia.org

The lactate ligand, which coordinates bidentately to zirconium via its alcohol and carboxylate groups, influences but does not completely prevent polymerization. researchgate.net Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy show that the extent of zirconium hydrolysis dictates the size of the resulting complexes in solution. researchgate.net Solutions can contain a mixture of smaller complexes with fewer zirconium ions and larger complexes composed of lactic acid coordinated to polynuclear zirconium hydroxy ions. researchgate.net

Detailed structural studies using X-ray Absorption Spectroscopy (XAS) have provided specific insights into the nature of these condensation reactions. researchgate.netnih.goviucr.org Extended X-ray Absorption Fine Structure (EXAFS) results demonstrate that the degree of polymerization is strongly dependent on the total zirconium concentration in the lactate solution. nih.goviucr.org At very high concentrations, the dominant species is a dimer. As the solution is diluted, these dimers condense into tetramers, which then associate to form larger polymers. researchgate.netnih.goviucr.org This progression highlights a dynamic equilibrium where hydrolysis and condensation lead to increasingly larger oligo- and polymeric structures upon dilution. researchgate.net The pH also plays a critical role; in gelled systems, dimeric zirconium species have been identified at pH 6, while tetrameric species are found to be dominant when gelation occurs at pH 7. nih.gov Throughout these transformations, X-ray Absorption Near Edge Structure (XANES) data indicate that the zirconium center consistently maintains a dodecahedral coordination geometry. researchgate.netnih.gov

Table 2: Zirconium Speciation in Lactate Solutions as a Function of Concentration and pH

| Condition | Dominant Zirconium Species | Method of Determination |

|---|---|---|

| High Concentration (e.g., 51,840 ppm) | Dimer (Zr₂(La)₆) | EXAFS |

| Low Concentration (e.g., 36 ppm) | Tetramer (Zr₄(La)ₓ) and larger polymers | EXAFS |

| Polymer Gel at pH 6 | Dimer | EXAFS |

Data derived from X-ray Absorption Spectroscopy studies of zirconium lactate (ZrLa) solutions and gels. researchgate.netnih.goviucr.org

Advanced Analytical and Spectroscopic Characterization of Zirconium Lactate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of zirconium lactate (B86563) complexes in solution and the solid state. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H, ¹³C, and ¹⁷O NMR for Ligand Environment Analysis

Proton (¹H), Carbon-13 (¹³C), and Oxygen-17 (¹⁷O) NMR spectroscopy are instrumental in characterizing the coordination of lactate ligands to zirconium centers. researchgate.net These techniques provide precise information about the ligand environment.

Studies using these NMR methods have shown that lactic acid typically coordinates to zirconium in a bidentate fashion through both the alcohol and carboxylate groups. researchgate.net The analysis of NMR signals reveals that the average number of lactate ligands per zirconium ion is approximately two and remains relatively constant across a pH range of 4 to 9. researchgate.net

The NMR data also distinguish between different types of complex molecules present in solution. researchgate.net Broader NMR signals are indicative of large, polynuclear zirconium hydroxy ions with coordinated lactic acid, where the molecular tumbling is slow. researchgate.net Conversely, sharper and narrower NMR signals suggest the presence of smaller, hydroxylated zirconium species with fewer metal ions, which tumble more rapidly in solution. researchgate.net The lability, or the rate of ligand exchange, of these lactate complexes is observed to increase as the pH of the solution decreases. researchgate.net In the solid state, ¹³C magic angle spinning (MAS) NMR has been used to analyze precipitated zirconium lactate complexes, revealing different lactate environments depending on the synthesis conditions. researchgate.net

| NMR Nucleus | Information Obtained for Zirconium Lactate Systems | Key Findings |

|---|---|---|

| ¹H NMR | Provides information on the protons of the lactate ligand, revealing details about its binding and environment. | Aids in determining ligand-to-metal ratio and assessing complex stability. researchgate.netnih.gov |

| ¹³C NMR | Elucidates the carbon backbone of the lactate ligand and its interaction with the zirconium center. Used in both solution and solid-state (MAS) analysis. | Confirms bidentate coordination and can distinguish between different crystalline forms of zirconium lactate complexes. researchgate.net |

| ¹⁷O NMR | Directly probes the oxygen atoms involved in coordination (carboxylate and alcohol groups) to the zirconium ion. | Offers direct evidence of the coordination mode and helps understand the hydrolysis and condensation of zirconium species. researchgate.net |

³¹P NMR for Ligand Exchange Monitoring in Zirconium Oxo Clusters

While not directly involving lactate, ³¹P NMR is a valuable technique for studying ligand exchange dynamics on zirconium oxo clusters, which are fundamental structural motifs in zirconium chemistry. The principles are applicable to understanding the behavior of various ligands, including lactate, on these clusters. For instance, the reaction of polyoxometalates with ZrCl₄ can form complex assemblies where two [P₂W₁₆O₅₉]¹²⁻ anions are linked by a {Zr₄O₂(OH)₂(H₂O)₄} cluster, and these complexes yield distinct two-line ³¹P-NMR spectra. researchgate.net

Dynamic NMR studies, such as Exchange Spectroscopy (EXSY), on carboxylate-substituted zirconium oxo clusters reveal detailed mechanisms of ligand exchange. rsc.org For example, in a [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ cluster, different types of acetate (B1210297) ligands (chelating, bridging) exchange with free acetic acid at vastly different rates. rsc.org The exchange rates for chelating acetates are very fast, while bridging ligands exchange more slowly, and some show no observable exchange at all under certain conditions. rsc.org These studies provide activation parameters (enthalpy and entropy of activation) for the exchange processes, which are crucial for understanding the reactivity and stability of such clusters. rsc.org

Homonuclear Decoupled ¹H NMR for Polymer Microstructure Analysis

Homonuclear decoupled ¹H NMR is a specialized technique used to simplify complex proton spectra, enabling a more precise analysis of polymer microstructures. This is particularly relevant for polymers derived from lactide, such as polylactic acid (PLA), where zirconium-based catalysts are often employed in the ring-opening polymerization. researchgate.netnih.gov

The tacticity of a polymer, which describes the stereochemical arrangement of its constituent units, critically influences its physical properties. nih.gov In PLA, the relative configuration of stereogenic centers gives rise to different tacticities (e.g., isotactic, syndiotactic, heterotactic). nih.gov Homonuclear proton-decoupled ¹H NMR simplifies the methine region of the PLA spectrum, allowing for detailed tetrad-level assignments. nih.gov This detailed analysis of the methine hydrogen signal is key to accurately determining the polymer's tacticity and microstructure. nih.gov This technique is essential for understanding how zirconium catalysts influence the stereochemistry of the polymerization process. researchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. unipd.itnih.gov It is particularly useful for studying non-crystalline or dilute systems, such as zirconium lactate solutions. researchgate.net The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). unipd.itnih.gov

XANES for Coordination Geometry Elucidation

The XANES region refers to the features at and just above the absorption edge of an element. The shape and position of the absorption edge are sensitive to the oxidation state and the coordination geometry of the absorbing atom. unipd.itmdpi.com

For zirconium lactate solutions, XANES studies at the Zr K-edge have been performed to determine the coordination environment of the zirconium atoms. researchgate.net Research has consistently shown that regardless of the concentration or pH, zirconium adopts a dodecahedral coordination geometry in these lactate solutions. researchgate.net This finding is crucial for understanding the fundamental building blocks of the zirconium species that exist in these systems.

EXAFS for Local Atomic Structure and Zirconium Speciation

The EXAFS region consists of oscillations that appear at energies well above the absorption edge. These oscillations result from the scattering of the outgoing photoelectron by neighboring atoms. unipd.it Analysis of the EXAFS signal can determine the type, number, and distance of neighboring atoms surrounding the central absorbing atom with high precision. unipd.itmdpi.com

In the context of zirconium lactate (ZrLa) aqueous solutions, EXAFS has been instrumental in elucidating the speciation of zirconium as a function of concentration. researchgate.net At high zirconium concentrations, the dominant species is a dimer, formulated as Zr₂(La)₆. researchgate.net As the solution is diluted, these dimers grow into tetramers (Zr₄(La)ₓ) and subsequently associate to form larger polymers. researchgate.net In polymer gels cross-linked with zirconium lactate, EXAFS analysis revealed that the zirconium species exist as dimers at pH 6, while tetramers are the predominant form when gelation occurs at pH 7. researchgate.net These findings highlight the dynamic nature of zirconium speciation, which is heavily influenced by environmental conditions such as concentration and pH. researchgate.net

| Spectroscopic Technique | Region | Information Provided | Key Findings for Zirconium Lactate Systems |

|---|---|---|---|

| X-ray Absorption Spectroscopy (XAS) | XANES | Coordination geometry and oxidation state of the central Zr atom. unipd.it | Zr is consistently found in a dodecahedral geometry in lactate solutions. researchgate.net |

| EXAFS | Local atomic structure: coordination numbers, interatomic distances, and nature of neighboring atoms. unipd.it | Reveals the growth of Zr species from dimers (Zr₂(La)₆) to tetramers and larger polymers upon dilution. researchgate.net Speciation is pH-dependent in polymer gels. researchgate.net |

Infrared and Raman Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy is a cornerstone in the molecular characterization of zirconium lactate complexes, providing direct insight into the coordination environment of the lactate ligand to the zirconium center.

Fourier Transform Infrared (FT-IR) spectroscopy has been effectively used to study the binding of lactic acid to zirconium. Research indicates that lactic acid coordinates in a bidentate fashion to the zirconium ion through both the alcohol and carboxylate groups. This binding mode is a key feature of the complex's structure in both solid and solution states. The analysis of vibrational frequencies reveals shifts in the characteristic bands of the carboxylate and hydroxyl groups upon coordination, confirming their involvement in the complex formation.

Key findings from FT-IR studies of solid zirconium lactate compounds show distinct vibrational bands that help to characterize the coordination.

Table 1: Selected FT-IR Vibrational Frequencies for Solid Zirconium Lactate

| Frequency (cm⁻¹) | Assignment | Implication |

|---|---|---|

| ~1600 | Asymmetric COO⁻ Stretch | Indicates coordinated carboxylate group. |

| ~1400 | Symmetric COO⁻ Stretch | Confirms carboxylate coordination. |

| ~1125 | C-O Stretch (Alcohol) | Shift upon coordination confirms alcohol group binding. |

| ~3400 | O-H Stretch | Broad band indicating presence of hydroxyl groups and water. |

Data synthesized from descriptive findings in scholarly sources.

Raman spectroscopy is a complementary technique to FT-IR that probes molecular vibrations. It is particularly sensitive to homo-nuclear bonds and symmetric vibrations, which can provide additional structural information. While Raman spectroscopy has been extensively used to characterize the various phases of related materials like zirconium oxide (zirconia), identifying monoclinic and tetragonal phases through their distinct spectral fingerprints, specific Raman spectroscopic studies dedicated to zirconium lactate complexes are not widely available in the published literature. kns.orgiaea.org The technique remains a potentially powerful tool for future investigations into the Zr-O skeletal structures within lactate polymers.

Diffraction Techniques

Diffraction methods are indispensable for determining the arrangement of atoms in crystalline solids and for characterizing the size and shape of nanoscale structures in solution.

X-ray Diffraction (XRD) is the definitive method for analyzing crystalline materials. While aqueous solutions of zirconium lactate contain complex, often non-crystalline polymeric species, solid compounds can be precipitated from these solutions. XRD analysis performed on these solid precipitates has confirmed their crystalline nature. Studies have shown that it is possible to synthesize distinct types of crystalline compounds from zirconium lactate solutions, which, according to elemental analysis, contain four lactate ligands per zirconium ion. These compounds exhibit different coordination environments for the lactate ligands, indicating the existence of multiple stable solid-state structures.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the size, shape, and distribution of nanoparticles or macromolecular aggregates in the range of 1 to 100 nm. wikipedia.org While specific SAXS studies on zirconium ammonium (B1175870) lactate are limited, the technique has been applied to related aqueous zirconium systems to understand the polymerization processes that are central to lactate chemistry. For instance, SAXS studies on aqueous solutions of zirconyl chloride revealed that aging or the addition of a base leads to the formation of larger, globular polymeric species. cambridge.org

More closely related studies using the similar technique of Extended X-ray Absorption Fine Structure (EXAFS) on zirconium lactate solutions have provided significant insights into its speciation. nih.govresearchgate.net These studies revealed that the nature of the zirconium species is highly dependent on concentration. At high concentrations, the dominant species is a dimer (Zr₂(La)₆), which transitions to a tetramer (Zr₄(La)ₓ) and eventually to larger polymers formed from tetramer associations as the solution is diluted. nih.govresearchgate.net This demonstrates a clear tendency for polymerization, which SAXS is ideally suited to characterize in terms of the size and shape of the resulting polymeric structures.

Complementary Analytical Methods

A suite of other analytical techniques is necessary to build a complete picture of the behavior of zirconium lactate, particularly in its functionally important aqueous state.

Potentiometric titrations are a fundamental tool for studying the chemical equilibria in solution, such as the formation of metal-ligand complexes and their dependence on pH. For zirconium lactate solutions, potentiometry has been employed to determine the average number of lactate ligands bound to each zirconium ion.

Research findings from these titrations have been pivotal in understanding the stoichiometry of the complex in solution. A key finding is that the average number of lactate ligands per zirconium ion is approximately two. This ratio remains remarkably constant over a broad pH range from 4 to 9. This stability across a wide pH range is a crucial characteristic for many of its industrial applications.

Table 2: Solution Equilibrium Data for Zirconium Lactate

| pH Range | Average Lactate Ligands per Zr Ion | Stability Characteristic |

|---|---|---|

| 4.0 - 9.0 | ~2.0 | The ligand-to-metal ratio is stable across this range. |

| < 4.0 | Decreasing | Lability of the lactate complex increases at lower pH. |

Data synthesized from descriptive findings in scholarly sources.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. libretexts.org It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Larger particles move more slowly, and smaller particles move more quickly, and the DLS instrument translates these movements into a hydrodynamic radius.

While specific DLS data for zirconium ammonium lactate is not prevalent, the technique has been successfully applied to study the complex solution behavior of other aqueous zirconium systems. For example, DLS studies on aqueous zirconium oxychloride solutions demonstrated the ability to detect and analyze species with hydrodynamic radii smaller than 1 nm. researchwithrutgers.com The technique was also used to monitor the temperature-dependent formation of oligonuclear aggregates in real-time. researchwithrutgers.com Given that zirconium lactate solutions are known to contain a mixture of small and large polymeric complexes, DLS is an ideal complementary method for characterizing the size distribution of these species in their native aqueous environment.

Elemental Analysis and Thermogravimetric Analysis (TGA)

The characterization of zirconium lactate systems, including this compound, through elemental and thermogravimetric analysis provides fundamental insights into their stoichiometry, thermal stability, and decomposition pathways. These techniques are crucial for confirming the composition of synthesized complexes and understanding their behavior at elevated temperatures, which is vital for their application in various industrial processes.

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, this analysis typically focuses on carbon (C), hydrogen (H), nitrogen (N), and zirconium (Zr).

Detailed Research Findings:

While specific experimental data for the elemental analysis of isolated, solid this compound is not extensively detailed in publicly available literature, the theoretical composition can be calculated based on its putative molecular formula. For instance, a representative structure for a this compound complex can be proposed, and its theoretical elemental composition can be derived. Research on various zirconium carboxylates confirms that elemental analysis is routinely used to validate the synthesis of these compounds by comparing experimentally determined percentages with calculated theoretical values. nih.govgoogle.com The coordination chemistry of zirconium with lactate is complex, and the exact stoichiometry can vary depending on the synthesis conditions. researchgate.net

Below is a table detailing the theoretical elemental composition of a plausible this compound complex with the molecular formula C₁₅H₂₉NO₁₅Zr. nih.gov This data serves as a benchmark for experimental verification.

Table 1: Theoretical Elemental Composition of this compound (C₁₅H₂₉NO₁₅Zr) To view the interactive data, please click on the table.

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 15 | 180.15 | 32.50 |

| Hydrogen | H | 1.01 | 29 | 29.29 | 5.28 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 2.53 |

| Oxygen | O | 16.00 | 15 | 240.00 | 43.29 |

| Zirconium | Zr | 91.22 | 1 | 91.22 | 16.45 |

| Total | | | | 554.67 | 100.00 |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) provides critical information about the thermal stability and decomposition profile of materials by measuring changes in mass as a function of temperature. For zirconium lactate systems, TGA is employed to understand the decomposition process, which typically involves the loss of water, the breakdown of organic ligands, and the eventual formation of zirconium oxide (zirconia, ZrO₂).

Detailed Research Findings:

The decomposition process is expected to proceed through the following general stages:

Dehydration: Initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of adsorbed or coordinated water molecules.

Decomposition of Organic Ligands: At intermediate temperatures, the lactate and ammonium ligands decompose. This is often the most significant weight loss step and may occur in one or more stages, involving the release of volatile products such as water, carbon dioxide, ammonia (B1221849), and other organic fragments.

Formation of Zirconium Oxide: The final stage at higher temperatures results in the formation of a stable residue, typically zirconia (ZrO₂). The experimental residual mass can be compared to the theoretical percentage of ZrO₂ to further validate the composition of the initial complex.

The following table outlines a hypothetical, yet representative, thermal decomposition profile for a zirconium lactate system based on the behavior of analogous zirconium compounds.

Table 2: Representative TGA Data for a Zirconium Lactate System To view the interactive data, please click on the table.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Evolved Species (Probable) | Residual Product |

|---|---|---|---|---|

| 1. Dehydration | 50 - 200 | 5 - 10 | H₂O | Hydrated Zirconium Lactate Complex |

| 2. Ligand Decomposition | 200 - 500 | 50 - 60 | H₂O, CO₂, NH₃, Organic Fragments | Amorphous Zirconium Oxycarbonate/Oxide |

It is important to note that the precise temperatures and weight loss percentages can vary depending on factors such as the heating rate, atmosphere (e.g., inert or oxidizing), and the specific stoichiometry and crystallinity of the this compound complex. google.com

Theoretical and Computational Studies on Zirconium Lactate Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a crucial computational method for studying metal complexes, including those of zirconium. rsc.org DFT calculations are used to predict the reaction energetics, thermodynamic stability, and geometry of zirconium complexes. uzh.chscholarpublishing.org This method allows for the investigation of molecular geometries and the calculation of geometric parameters like bond lengths and angles in the ground state. scholarpublishing.org

Combined with experimental techniques such as X-ray Absorption Spectroscopy (XAS), quantum mechanical calculations using DFT have been instrumental in determining the speciation of zirconium in aqueous lactate (B86563) solutions. acs.orgresearchgate.net For instance, these combined studies have revealed that at high concentrations, zirconium lactate primarily exists as dimers. acs.org DFT models can be benchmarked against experimental data to reliably estimate both absolute and relative formation constants of various Zr⁴⁺ complexes. uzh.ch The extension of semi-empirical methods like DFTB3 (Density Functional Tight Binding) to include zirconium is also expanding the scope for rapid and accurate computational studies on complex zirconium-containing systems. nih.gov

Table 1: Summary of DFT Applications in Zirconium Complex Studies

| Application Area | Key Findings | References |

|---|---|---|

| Speciation Analysis | In concentrated solutions, zirconium lactate forms dimers, ((Zr)₂(lactate)₆). As concentration decreases, these condense into tetramers and larger oligomers. | acs.org, nih.gov, researchgate.net |

| Thermodynamic Stability | DFT models can predict pseudo formation constants (log β′) that show excellent linear correlation with experimental data. | uzh.ch |

| Geometric Optimization | Calculates optimized geometries, bond lengths, and bond angles for zirconium complexes in their ground state. | scholarpublishing.org |

| Method Development | Extension of semi-empirical methods (DFTB3) to include Zirconium, enabling study of large, complex systems. | nih.gov |

The bonding in zirconium lactate complexes is a key area of investigation. Studies indicate that the lactate ligand acts in a bidentate fashion, coordinating to the zirconium ion through both the alcohol and carboxylate groups. researchgate.net This coordination is a fundamental aspect of the complex's structure and stability.

The lability and exchange dynamics of ligands in zirconium complexes are critical to their function in various applications. researchgate.net Zirconium(IV) chelates are known to undergo rapid ligand exchange. Computational studies provide insight into the energetics of these processes.

DFT calculations can be used to model the reaction pathways and determine the activation energies for ligand exchange. For example, in studies of post-synthetic ligand exchange in zirconium-based metal-organic frameworks, the enthalpy and entropy of activation (ΔH‡ and ΔS‡) have been calculated using the Eyring equation. chemrxiv.orgchemrxiv.org These calculations revealed a dominant enthalpic contribution to the free energy of activation, indicating the crucial role of bond-breaking in the process. chemrxiv.org The negative value of ΔS‡ suggests an associative nature for the activated complex, where the exchange likely occurs in a concerted manner. chemrxiv.orgchemrxiv.org

Theoretical studies on reaction pathways also extend to other zirconium-centered reactions. Joint experimental and theoretical investigations on the reaction of Zr⁺ with CO₂ have revealed a competition between an exothermic intersystem crossing pathway and an endothermic spin-conserving channel, highlighting the importance of spin states in determining reaction outcomes. nih.gov Such detailed kinetic modeling can shed light on the important pathways involved in complex transformations. nih.gov

Table 2: Kinetic Parameters for Ligand Exchange in a Zirconium-Based MOF

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Activation Enthalpy (ΔH‡) | 86.5 kJ mol⁻¹ | Dominant contribution to free energy; indicates the importance of bond breaking. | chemrxiv.org |

| Activation Entropy (ΔS‡) | -72 J K⁻¹ mol⁻¹ | Negative value suggests an associative, concerted mechanism for the exchange. | chemrxiv.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a valuable computational tool for studying the behavior and dynamics of complex systems at the molecular level. While specific MD studies focusing solely on zirconium ammonium (B1175870) lactate are not extensively detailed in the literature, simulations of related zirconium-containing systems provide significant insights.

MD simulations have been employed to investigate the conformation and key parameters of monomers in zirconium-crosslinked fracturing fluids at different temperatures. researchgate.net These simulations can reveal how polymer chain segments behave, such as the decrease in the radius of gyration with increasing temperature due to enhanced thermal motion, which in turn affects the viscosity of the solution. researchgate.net In the context of materials science, MD simulations are used to study the effects of lattice defects on atomic diffusion in zirconium and its alloys, which is crucial for nuclear applications. osti.gov Such simulations can track atomic trajectories and elucidate how defects like vacancies and self-interstitial atoms influence the mobility of other species within the zirconium matrix. osti.gov

Quantum Mechanical Approaches for Zirconium Speciation Modeling

Quantum mechanical (QM) calculations are essential for accurately modeling the speciation of zirconium in solution, a task complicated by zirconium's tendency to hydrolyze and polymerize. researchgate.net These computational approaches, particularly when combined with experimental data, provide a detailed picture of the various complex species present in equilibrium.

Table 3: Zirconium Speciation in Lactate Solutions as a Function of Concentration

| Zirconium Concentration | Dominant Species | Method of Determination | References |

|---|---|---|---|

| High (~51,840 - 53,300 ppm) | Dimers (Zr₂(lactate)₆) | XAS and QM/DFT Calculations | acs.org, nih.gov |

| Intermediate | Cyclic Tetramers (Zr₄(lactate)ₓ) | XAS and QM/DFT Calculations | acs.org, nih.gov, |

| Low (~36 ppm) | Larger polymers (from tetramer association) | XAS and QM/DFT Calculations | nih.gov, researchgate.net |

Applications of Zirconium Lactate Compounds in Advanced Materials and Industrial Catalysis

Polymer Chemistry and Functional Materials.nih.govresearchgate.netrsc.orgdigitellinc.comresearchgate.netchempoint.com

Zirconium lactate (B86563) compounds, particularly zirconium ammonium (B1175870) lactate, have emerged as significant players in the field of polymer chemistry and the development of functional materials. Their utility stems from the ability of zirconium to form complexes and interact with various polymer functional groups, thereby modifying the material's properties to suit specific applications.

Crosslinking Agents for Hydrogels and Polymer Networks.nih.govrsc.orgdigitellinc.comresearchgate.netchempoint.com

Zirconium lactate serves as an effective crosslinking agent for a variety of polymers, leading to the formation of robust hydrogels and polymer networks. chempoint.com This crosslinking capability is attributed to the reaction of the zirconium species with functional groups present on the polymer chains, such as hydroxyl and carboxyl groups. chempoint.com The lactate ligands associated with the zirconium ion can be displaced, allowing the zirconium to form bridges between different polymer chains.

In aqueous solutions, the speciation of zirconium lactate is complex and pH-dependent, influencing its crosslinking efficiency. researchgate.netnih.gov Studies have shown that in zirconium lactate solutions, the zirconium species can exist as dimers or tetramers. researchgate.netnih.gov In the presence of a polymer like a terpolymer of acrylamide (B121943) with acrylate (B77674) side groups, these zirconium species can crosslink the polymer chains. researchgate.netnih.gov The nature of the zirconium species involved in crosslinking can vary with the pH at which gelation occurs; for instance, dimers have been observed at pH 6, while tetramers are found at pH 7. researchgate.netnih.gov

The mechanism of crosslinking involves the lactate molecules, initially bonded to the zirconium, being partially exchanged by the functional groups on the polymer, such as acrylate groups. iucr.org This exchange leads to a modification of the zirconium-carbon bond distance, indicating the formation of a new crosslinked structure. iucr.org This ability to form strong and stable crosslinks makes zirconium lactate a valuable component in applications such as hydraulic fracturing fluids, where it is used to crosslink guar (B607891) gum and other carbohydrates to create high-viscosity gels. chempoint.com

Table 1: Effect of pH on Zirconium Species in Polymer Gels

| pH of Gelation | Predominant Zirconium Species |

| 6 | Dimers |

| 7 | Tetramers |

Modifiers for Gelation Kinetics and Rheological Properties of Polymers.nih.govresearchgate.netchempoint.com

The control of gelation kinetics and the final rheological properties of a polymer solution are critical for many industrial applications. researchgate.net Zirconium lactate compounds play a crucial role as modifiers in this context. The rate of crosslinking and the resulting viscosity of the gel can be finely tuned by adjusting factors such as the concentration of the zirconium lactate, the pH of the solution, and the temperature.

Research has demonstrated that the chemical structure of the zirconium crosslinker significantly influences the rheological performance of both biopolymers and synthetic polymers. researchgate.netresearchgate.net By selecting the appropriate zirconium lactate formulation, it is possible to improve shear resistance, delay the onset of crosslinking, and enhance thermal stability. researchgate.net For example, the addition of other ligands, such as triethanolamine (B1662121), alongside lactate can alter the crosslinking performance and the rheological properties of the resulting polymer gels.

The interaction between the zirconium species and the polymer chains is a key determinant of the final material's properties. The lability of the lactate complexes, which increases as the pH is decreased, affects the rate at which crosslinking occurs. researchgate.net The size of the zirconium complex in solution, which is dependent on the extent of zirconium hydrolysis, also plays a role in defining the structure and properties of the crosslinked network. researchgate.net The ability to manipulate these parameters allows for the design of polymer systems with tailored gelation times and viscosity profiles, which is essential for applications ranging from coatings and adhesives to oil and gas extraction. chempoint.combiointerfaceresearch.comazom.com

Table 2: Influence of Zirconium Crosslinker Structure on Polymer Gel Properties

| Crosslinker Ligand Type | Impact on Rheological Properties |

| Lactate | Provides effective crosslinking. |

| Lactate with Triethanolamine | Allows for tuning of crosslinking performance and rheological properties. |

Components in Nonwoven Binders.researchgate.net

In the production of nonwoven materials, binders are essential for holding the fibers together and providing the desired mechanical properties and integrity to the final product. diva-portal.org Zirconium lactate has found application as a component in binders for nonwovens, where it contributes to enhancing the material's characteristics. chempoint.com

When applied to the surface of paper and synthetic nonwovens, zirconium lactate can modify the surface properties, leading to increased hardness and decreased hydrophilicity. chempoint.com This is particularly beneficial for applications where improved water resistance and durability are required. The zirconium compound interacts with the fibers, which are often cellulosic in nature, and creates a more robust and less porous structure. diva-portal.org

The use of zirconium lactate in nonwoven binders is part of a broader trend towards developing formaldehyde-free and more environmentally friendly binder systems. epo.org It can be incorporated into binder formulations that include other components like carbohydrates and acrylic-based polymers to achieve a balance of properties such as porosity, wettability, moisture resistance, and tensile strength. epo.org

Catalysis in Organic Synthesis and Polymerization.researchgate.netchempoint.combenchchem.comnih.govresearchgate.netresearchgate.netresearchgate.net

Zirconium-based compounds, including zirconium lactate, are recognized for their catalytic activity in various organic transformations. nih.gov Their Lewis acidic nature, stability, and low toxicity make them attractive catalysts for industrial processes. nih.gov

Zirconium-Based Catalysts for Esterification Reactions.researchgate.netchempoint.combenchchem.com

Zirconium compounds have been extensively studied as catalysts for esterification reactions, which are fundamental in the production of a wide range of chemicals, including biodiesel. researchgate.net While sulfated zirconia is a well-known solid acid catalyst for these reactions, other zirconium-based systems also exhibit significant catalytic activity. researchgate.netmdpi.comrsc.org

The catalytic performance of zirconium-based materials in esterification is often attributed to the presence of both Lewis and Brønsted acid sites on their surface. mdpi.com The Lewis acidic Zr4+ centers can activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com The reaction can proceed efficiently under relatively mild conditions. While specific studies focusing solely on zirconium ammonium lactate for esterification are less common, the general catalytic utility of zirconium compounds in this area is well-established. nih.gov

Table 3: Zirconium-Based Catalysts in Esterification

| Catalyst Type | Key Features |

| Sulfated Zirconia | Solid acid catalyst with strong acid sites. |

| Zirconium Phosphates | Possess both Lewis and Brønsted acid sites. |

Ring-Opening Polymerization of Lactides for Poly(lactic acid) Production.nih.govresearchgate.netresearchgate.netacs.orgnih.gov

The production of poly(lactic acid) (PLA), a biodegradable and biocompatible polyester, is of significant commercial interest. nih.govacs.orgnih.gov The most common route to high-molecular-weight PLA is through the ring-opening polymerization (ROP) of lactide, a cyclic dimer of lactic acid. nih.govacs.orgnih.govmdpi.com Zirconium-based catalysts have emerged as highly effective and selective initiators for this polymerization. nih.govdigitellinc.comacs.orgnih.gov

Zirconium complexes, including those with alkoxide and phenolate (B1203915) ligands, have demonstrated remarkable activity in the ROP of lactides, in some cases outperforming traditional tin-based catalysts. nih.govrsc.org These catalysts can operate under industrially relevant conditions, such as high temperatures and in the absence of solvents (melt polymerization). nih.govacs.orgnih.gov They offer excellent control over the polymerization process, leading to polymers with predictable molecular weights and low polydispersity. rsc.org

The mechanism of polymerization often involves a coordination-insertion pathway. Furthermore, some zirconium initiators have shown robustness, maintaining their catalytic activity even in the presence of impurities like water and when using unpurified monomer. rsc.org This is a significant advantage for large-scale industrial production. The development of zirconium-based catalyst systems represents a significant advancement in the sustainable production of PLA. nih.govacs.orgnih.gov

Table 4: Performance of a Zirconium-Based Catalyst in Lactide Polymerization

| Parameter | Value |

| Metal Concentration | As low as 8–12 ppm Zr by weight |

| Catalyst Turnover Number | At least 60,000 |

| Polymer Molecular Weight | High-molecular-weight PLA |

| Polymerization Conditions | Industrially relevant, melt polymerization |

Solid Acid Catalysis, including Zirconium Phosphates.apollopharmacy.in

Zirconium-based compounds have garnered significant attention as solid acid catalysts due to their notable thermal and chemical stability, tunable acidity, and high water tolerance. mdpi.com Among these, zirconium phosphates and their organic derivatives, zirconium phosphonates, are particularly promising. mdpi.com The catalytic activity of these materials stems from the presence of P-OH groups on the layer surfaces, which impart Brønsted acidity, and Zr⁴⁺ centers that act as Lewis acids. mdpi.com

The structure of layered zirconium phosphates, which can be of the alpha (α) or gamma (γ) type, plays a crucial role in their catalytic properties. mdpi.com In α-zirconium phosphate (B84403), Zr atoms are bonded by tridentate monohydrogen phosphate groups, creating a layered structure. mdpi.com These materials have been successfully employed in a variety of acid-catalyzed transformations. mdpi.com For instance, a tungsten oxide-modified zirconium phosphate catalyst (10% WOx/ZrP) has demonstrated high efficiency in the methanolysis of polylactic acid to produce methyl lactate. mdpi.com This catalyst's performance is attributed to the abundance of WOx active sites and its strong acidity. mdpi.com

While the direct catalytic application of this compound in solid acid catalysis is not extensively documented in the same manner as zirconium phosphates, the principles of zirconium's Lewis acidity are fundamental. Zirconium lactate complexes can facilitate reactions such as the retro-aldol cleavage of glucose and fructose (B13574) intermediates in cellulose (B213188) depolymerization through Lewis acid-base interactions. The catalytic activity in such systems is highly dependent on pH, which influences the speciation of the zirconium lactate complexes.

Role in Nanomaterials and Surface Chemistry.nih.govresearchgate.netmdpi.comresearchgate.netrsc.org

Zirconium lactate compounds play a crucial role in the synthesis and stabilization of nanomaterials, particularly those based on zirconia (ZrO₂). The lactate ligands are instrumental in controlling the growth of zirconium nanoparticles by coordinating to the zirconium ions, thereby preventing uncontrolled precipitation and aggregation. researchgate.net This control over particle size, shape, and stability is essential for the application of these nanomaterials in various fields. nih.gov

The interaction between zirconium and lactate is characterized by the bidentate coordination of the lactic acid to the zirconium via its alcohol and carboxylate groups. researchgate.net This coordination chemistry is fundamental to the role of zirconium lactate in surface modification and as a precursor for more complex nanostructures.

Surface Modification of Metal Oxo Clusters.researchgate.netmdpi.comresearchgate.net

Zirconium oxo clusters are atomically precise nanoclusters that serve as building blocks for metal-organic frameworks (MOFs) and as models for metal oxide nanocrystals. nih.gov The surface chemistry of these clusters is critical to their application and can be tailored through ligand exchange reactions. nih.gov While carboxylates are the most common ligands for capping these clusters, other ligands, including phosphonates and phosphinates, have been investigated to modify their surface properties. nih.gov

Lactate, as a carboxylate-containing ligand, can be used to stabilize zirconium oxo clusters. The understanding of ligand binding thermodynamics on these clusters is crucial for designing materials with specific properties. nih.gov For example, the steric hindrance of the ligands can dictate the extent of ligand exchange and the final structure of the cluster. chemrxiv.org Monoalkyl or monoaryl phosphinic acids, for instance, have been shown to quantitatively replace carboxylates on the surface of M₆O₈ clusters (where M = Zr, Hf). nih.gov This demonstrates the potential to fine-tune the surface chemistry of these clusters for catalytic and other applications.

Precursors for Zirconium-Based Metal-Organic Frameworks (MOFs).rsc.org

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a class of porous materials with exceptional stability, high surface area, and tunable properties, making them attractive for applications in catalysis, gas storage, and drug delivery. rsc.orgrsc.org These frameworks are typically constructed from zirconium-based secondary building units (SBUs) connected by organic linkers. rsc.org